Aplicyanin B

Description

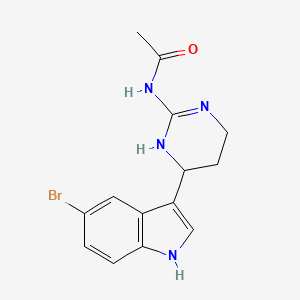

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15BrN4O |

|---|---|

Molecular Weight |

335.2 g/mol |

IUPAC Name |

N-[6-(5-bromo-1H-indol-3-yl)-1,4,5,6-tetrahydropyrimidin-2-yl]acetamide |

InChI |

InChI=1S/C14H15BrN4O/c1-8(20)18-14-16-5-4-13(19-14)11-7-17-12-3-2-9(15)6-10(11)12/h2-3,6-7,13,17H,4-5H2,1H3,(H2,16,18,19,20) |

InChI Key |

BXUVFNWDBMCEKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NCCC(N1)C2=CNC3=C2C=C(C=C3)Br |

Synonyms |

aplicyanin B |

Origin of Product |

United States |

Isolation and Natural Occurrence of Aplicyanin B

Bioprospecting from Tunicates of the Genus Aplidium

The discovery of Aplicyanin B is rooted in bioprospecting efforts focused on marine invertebrates, particularly tunicates. These organisms are known to produce a diverse array of secondary metabolites as part of their defense mechanisms nih.govresearchgate.net. The genus Aplidium has proven to be a rich source of nitrogen-containing metabolites, including novel structural families of natural products researchgate.netfrontiersin.org.

Identification of Aplidium cyaneum as the Primary Source

This compound, along with other members of the aplicyanin family (Aplicyanins A-F), was isolated from the marine tunicate Aplidium cyaneum nih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.commdpi.comnih.govnih.gov. This ascidian has been identified as the primary biological source for these bromoindole derivatives researchgate.netnih.gov.

Geographical Origins of Aplidium cyaneum Isolates

The Aplidium cyaneum specimens from which this compound was isolated were collected from the Antarctic region researchgate.netfrontiersin.orgmdpi.comnih.gov. The Antarctic marine benthic invertebrates represent a largely underexplored reservoir for the discovery of novel natural products researchgate.netfrontiersin.org. The unique environmental pressures of this polar region are believed to contribute to the biosynthesis of structurally diverse molecules with distinct biological and ecological activities frontiersin.org.

Table 1: Geographical Origin of Aplidium cyaneum Isolates Yielding this compound

| Organism | Geographical Origin |

| Aplidium cyaneum | Antarctica |

Advanced Isolation Methodologies for Marine Alkaloids

The isolation of this compound from complex marine extracts necessitates the application of sophisticated methodologies designed for natural product chemistry.

Bioassay-Guided Fractionation Techniques

The isolation of Aplicyanins A-F, including this compound, was achieved through bioassay-guided fractionation of dichloromethane/methanol (CH2Cl2/MeOH) extracts derived from Aplidium cyaneum researchgate.net. This technique is a well-established approach for the systematic separation and identification of bioactive compounds from intricate natural mixtures jbarbiomed.com. It enables the stepwise purification of chemical fractions based on their observed biological activity, facilitating the pinpointing of specific compounds responsible for desired effects jbarbiomed.com. This method is particularly effective in recovering minor components whose activities might otherwise be obscured within crude extracts semanticscholar.org.

Chromatographic Separation Strategies

Subsequent to bioassay-guided fractionation, various chromatographic techniques are employed for the purification of this compound. Chromatography is a highly versatile method for the separation, purification, and analysis of chemical compounds, relying on differential partitioning between a stationary and a mobile phase byjus.commdpi.com. For the aplicyanin family, chromatographic methods were integral to their isolation researchgate.netnih.gov. For instance, chiral high-performance liquid chromatography (HPLC) has been utilized in the analysis of isolated aplicyanin E, indicating that the natural product was obtained as a single enantiomer mdpi.com. HPLC is a crucial technique for the analysis and separation of high-molecular-weight or heat-sensitive compounds libretexts.org. Column chromatography, where a mixture's components are separated based on their varying degrees of adsorption to an adsorbent packed in a column, is a fundamental chromatographic strategy applied in such isolation processes byjus.com.

Table 2: Key Isolation Methodologies for this compound

| Methodology | Description |

| Bioassay-Guided Fractionation | Stepwise separation of extracts based on biological activity, leading to the identification of active compounds; applied to CH2Cl2/MeOH extracts of Aplidium cyaneum researchgate.netjbarbiomed.com. |

| Chromatographic Separation | Techniques involving differential partitioning between phases for purification; includes methods like HPLC for analysis and separation of components, as seen with aplicyanin E mdpi.combyjus.commdpi.comlibretexts.org. |

Biological Activities and Mechanism of Action

Cytotoxic and Antimitotic Effects

Initial biological evaluations of Aplicyanin B revealed significant cytotoxic activity against a panel of human cancer cell lines, including colon (HT-29), lung (A-549), and breast (MDA-MB-231) cancer cells. Further investigations into its mechanism of action demonstrated that this compound exerts its cytotoxic effects at least in part through the inhibition of cell division, classifying it as an antimitotic agent.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanism of Action

The antimitotic activity of many natural products is attributed to their interaction with the microtubule cytoskeleton, a critical component of the mitotic spindle. While the precise molecular target of this compound is still under investigation, its antimitotic profile suggests that it may interfere with microtubule dynamics. This could occur through direct binding to tubulin, the protein subunit of microtubules, thereby inhibiting its polymerization or depolymerization. Alternatively, this compound could interact with other proteins that regulate microtubule function during mitosis. Further studies, such as tubulin polymerization assays and co-localization experiments, are needed to definitively identify the molecular mechanism underlying the antimitotic activity of this compound.

Total Synthesis and Chemical Derivatization of Aplicyanin B and Analogues

Strategies for Racemic Total Synthesis of Aplicyanin B

The racemic total synthesis of this compound, along with aplicyanins A and E, and several analogues, has been reported. These synthetic approaches aim to construct the complex indole (B1671886) alkaloid framework, often starting from readily available indole precursors. researchgate.netub.eduacs.org

One prominent strategy for the synthesis of aplicyanins involves the introduction of a three-carbon chain at position 3 of an appropriately substituted indole. This chain must be suitably functionalized to facilitate the construction of the 2-amino-1,4,5,6-tetrahydropyrimidine ring, which is a characteristic feature of the aplicyanin scaffold. ub.edu

Early attempts explored different strategies for this chain introduction and subsequent cyclization. For instance, some pathways faced limitations, such as low yields in the formation of the tetrahydropyrimidine (B8763341) ring. ub.edu A methodological advancement involved decreasing the electronic density of a conjugated double bond using a malonic ester derivative like Meldrum's acid to promote the conjugate addition of guanidine (B92328), crucial for ring formation. ub.edu

Development of Synthetic Analogues for Structure-Activity Relationship Studies

The total synthesis of aplicyanins A, B, and E, along with 17 analogues, has been instrumental in conducting comprehensive structure-activity relationship (SAR) studies. These studies involve systematically modifying the parent aplicyanin structure and evaluating the biological activity of the resulting analogues to identify key structural determinants for activity. researchgate.netub.eduacs.orgnih.gov

The modifications explored in these SAR studies primarily focused on three areas: the bromination patterns on the indole nucleus, the substituents on the indole nitrogen, and the oxidation levels of the heterocyclic core tetrahydropyrimidine. researchgate.netub.eduacs.orgnih.gov

The indole nucleus is a common feature in many biologically active heterocycles. researchgate.net In the context of aplicyanins, the presence and position of bromine substituents on the indole ring have been a significant focus of SAR studies. researchgate.netub.edunih.govacs.org

Research indicates that the presence of a bromine atom at position 5 of the indole nucleus is critical for the antiproliferative activity of aplicyanins. researchgate.netacs.orgnih.gov Analogues were synthesized with varying numbers of bromine substituents on the indole ring. researchgate.netub.eduacs.org For example, aplicyanin A is a 5-bromoindole-based compound, and its increased antiproliferative activity against certain human cancer cell lines (MDA-MB-231, A549, HT-29) has been noted. researchgate.net Aplicyanin E, which contains two bromides at positions 5 and 6, was also synthesized for evaluation. ub.edu

This suggests that specific bromination patterns, particularly at C-5, play a crucial role in the compound's biological efficacy. researchgate.netacs.orgnih.gov

Modifications to the substituents on the indole nitrogen have also been investigated. These include variations such as hydrogen (H), methyl (Me), or methoxy (B1213986) (OMe) groups. researchgate.netub.eduacs.org

SAR studies revealed that the nature of the substituent on the indole nitrogen is generally not very influential on the antiproliferative activity. ub.edu For instance, (±)-aplicyanin B (N-H) and its N-methyl analogue were found to be equally active against three human tumor cell lines. ub.edu This suggests that while N-methylation is a common strategy in peptide chemistry to enhance properties like peptidase resistance and bioavailability nih.gov, and N-methylation of anilines can be achieved through various synthetic methods rsc.orgnih.govrsc.orgresearchgate.net, its specific impact on the activity of this compound appears to be minimal.

Aplicyanins C-F, for example, feature an N-methoxy group, indicating that this modification was also explored in the family of natural products and their synthetic counterparts. nih.gov

The oxidation level of the heterocyclic core tetrahydropyrimidine ring is another key structural feature that has been varied in synthetic analogues. researchgate.netub.eduacs.org The tetrahydropyrimidine system of aplicyanins possesses a stereocenter at C4', distinguishing it from the planar pyrimidine (B1678525) ring found in related compounds like meridianins. nih.gov

Chemoenzymatic Synthesis Approaches

Despite extensive research into the total synthesis and chemical derivatization of this compound and its analogues, current scientific literature primarily details conventional chemical synthesis routes. While chemoenzymatic synthesis is a rapidly evolving field offering innovative solutions for sustainable and efficient chemical production by combining enzymatic catalysis with chemical transformations, specific applications of these approaches to this compound have not been identified in the available research. mdpi.com

The total synthesis of (±)-Aplicyanins A, B, and E, along with several analogues, has been reported using chemical methods. These syntheses typically involve the introduction of a three-carbon chain at position 3 of a substituted indole, which is then functionalized to construct the 2-amino-1,4,5,6-tetrahydropyrimidine ring. acs.orgub.eduacs.orgnih.govresearchgate.net Modifications explored in these chemical syntheses include varying the number of bromine substituents on the indole, the nature of substituents on the indole nitrogen (e.g., H, Me, OMe), and the oxidation level of the heterocyclic core. acs.orgub.eduacs.orgnih.gov These studies have established structure-activity relationships for this compound and its analogues, indicating that the presence of bromine at position 5 of the indole and an acetyl group on the imine nitrogen can significantly influence antiproliferative activity. nih.govresearchgate.net

Similarly, the total synthesis of Aplyronine B, a marine macrolide that shares a similar-sounding name but is structurally distinct from this compound, has also been achieved through chemical synthesis pathways, often employing aldol-based routes to construct complex macrolactone scaffolds. aalto.ficam.ac.ukorganicchemistrydata.orgresearchgate.netrsc.org

While the broader field of chemoenzymatic synthesis has demonstrated success in producing various complex molecules, including nucleoside analogues, ATP analogues, and carbazole (B46965) derivatives, by leveraging the selectivity and efficiency of enzymes mdpi.comnih.govbeilstein-journals.orgmdpi.com, specific detailed research findings or data tables pertaining to the chemoenzymatic synthesis of this compound or its analogues are not available in the current literature. The reported syntheses for this compound rely on traditional organic chemistry methodologies.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Investigations of Aplicyanin B

Identification of Pharmacophoric Elements Critical for Biological Activity

A pharmacophore represents the specific arrangement of molecular features necessary for a compound to interact with a biological target and elicit a response. For Aplicyanin B, SAR studies have pinpointed several crucial elements that constitute its pharmacophore for anticancer activity.

The presence and position of a bromine atom on the indole (B1671886) ring of this compound are critical determinants of its biological potency. researchgate.netub.edu SAR studies have consistently shown that the bromine substituent at the C-5 position of the indole ring markedly enhances the compound's anticancer activity. ub.eduvulcanchem.com This lipophilic halogen atom is thought to significantly influence the molecule's electronic distribution and may facilitate stronger interactions with its biological target. researchgate.net

The importance of the 5-bromo substitution is highlighted when comparing the cytotoxicity of various analogues. Compounds featuring this specific halogenation pattern consistently exhibit superior activity against a range of human tumor cell lines. ub.eduresearchgate.net For instance, the total synthesis and evaluation of numerous Aplicyanin analogues revealed that the presence of bromine at position 5 is a key factor for potent cytotoxicity. ub.eduresearchgate.net While other bromination patterns have been explored, the 5-position substitution remains a cornerstone of this compound's activity profile.

Another pharmacophoric element of paramount importance is the acetyl group attached to the imine nitrogen of the tetrahydropyrimidine (B8763341) ring. researchgate.net This feature is a distinguishing characteristic of this compound and its acetylated congeners, such as Aplicyanins D and F. researchgate.net The critical nature of this acetyl moiety is clearly demonstrated by comparing the biological activity of this compound with its precursor, Aplicyanin A, which lacks this group. vulcanchem.com this compound consistently shows significantly higher cytotoxic activity than Aplicyanin A, underscoring the acetyl group's essential contribution. vulcanchem.commdpi.com

This finding is supported by broader studies on the aplicyanin family, where acetylated derivatives generally display enhanced cytotoxicity. researchgate.netvulcanchem.com The acetyl group may play a role in target binding through hydrogen bonding or by altering the conformation and electronic properties of the guanidine (B92328) portion of the molecule. vulcanchem.com Research indicates that N-acetylated aplicyanins, including B, D, and F, possess potent cytotoxic and antimitotic properties, while their non-acetylated counterparts are either inactive or only weakly active. researchgate.netresearchgate.net

The acetyl group is part of a larger N-acetylguanidine functionality, and its role is considered vital for the compound's biological effects. mdpi.com When evaluating the cytotoxicity of the aplicyanin family, a clear pattern emerges: Aplicyanins B, D, and F, all of which contain the acetylguanidine group, show significant cytotoxic activity with IC50 values in the low to sub-micromolar range. mdpi.com In contrast, Aplicyanins A and C, which lack the acetyl portion, are devoid of cytotoxic activity at the tested concentrations. mdpi.com This stark difference in activity strongly suggests that the acetyl portion of the acetylguanidine group is a crucial component for the molecule's ability to induce cell death. mdpi.com

| Compound | Key Structural Features | HT-29 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) |

|---|---|---|---|---|

| Aplicyanin A | 5-Bromo, No Acetyl Group | Inactive | Inactive | Inactive |

| This compound | 5-Bromo, Acetyl Group | 0.39 | 0.66 | 0.42 |

| Aplicyanin C | 5-Bromo, N-OMe, No Acetyl Group | Inactive | Inactive | Inactive |

| Aplicyanin D | 5-Bromo, N-OMe, Acetyl Group | 0.33 | 0.63 | 0.41 |

Impact of Indole Ring Modifications on Biological Profile

Beyond the core pharmacophoric elements, modifications to other parts of the this compound structure, particularly the indole ring, have been investigated to further probe the SAR. These studies provide a more nuanced understanding of the structural requirements for activity.

Researchers have explored the effect of adding substituents to the nitrogen atom (N-1) of the indole ring. researchgate.net Synthetic analogues of this compound have been created with different groups at this position, such as a methyl (Me) or a methoxy (B1213986) (OMe) group, in place of the hydrogen (H) found in the natural product. ub.edu

Interestingly, these modifications appear to have a minimal impact on the compound's biological activity. ub.eduvulcanchem.com For example, an N-methyl analogue of this compound was found to be equally active against three different human tumor cell lines when compared to this compound itself. ub.edu Similarly, the presence of an N-methoxy group, as seen in Aplicyanin D, does not significantly alter the high cytotoxicity conferred by the 5-bromo and N-acetyl groups. researchgate.net This suggests that while the indole nucleus itself is crucial, the N-1 position offers a site for potential modification without compromising the compound's potency. ub.edu

To explore the electronic and steric requirements at the acetyl position, the introduction of a trifluoroacetyl group in place of the standard acetyl group has been studied in related indole structures. nih.gov The trifluoroacetyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. nih.gov

In studies on related 2-aryl-5-bromoindoles, the introduction of a 3-trifluoroacetyl group in combination with a 7-acetamido group led to a significant increase in cytotoxicity against lung (A549) and cervical (HeLa) cancer cell lines. nih.gov These trifluoroacetylated analogues also demonstrated the ability to inhibit tubulin polymerization, a known mechanism of action for some anticancer agents. nih.gov While this modification has not been reported directly on the this compound scaffold, the findings suggest that potent electron-withdrawing groups at this position can be highly favorable for biological activity, potentially enhancing interactions with target proteins. nih.gov

| Compound | Key Structural Features | A549 (Lung) | HeLa (Cervical) |

|---|---|---|---|

| Analogue 5e | 7-acetamido, 3-trifluoroacetyl | 9.94 | 12.89 |

| Analogue 5f | 7-acetamido, 3-trifluoroacetyl | 5.03 | 7.95 |

| Analogue 5g | 7-acetamido, 3-trifluoroacetyl | 2.72 | 8.74 |

| Analogue 5h | 7-acetamido, 3-trifluoroacetyl | 3.26 | 10.72 |

| Melphalan (Control) | Chemotherapeutic Drug | >25 | >25 |

Stereochemical Influences on Activity Profiles

The stereochemistry of a molecule is a critical determinant of its biological activity, as interactions with chiral biological targets such as enzymes and receptors are often highly specific. In the case of this compound and its analogues, the presence of a stereocenter at the C6 position of the tetrahydropyrimidine ring introduces the possibility of enantiomers, which can exhibit different pharmacological profiles.

Activity Differences Between Enantiomers of this compound and Analogues

Research into the biological effects of the individual enantiomers of this compound is an emerging area of study. The initial total synthesis of this compound and its analogues produced racemic mixtures, which were then evaluated for their cytotoxic activities. acs.orgresearchgate.net

A key insight into the importance of stereochemistry for the aplicyanin family comes from comparative studies between natural and synthetic compounds. For instance, racemic (±)-aplicyanin B was found to be as biologically active as the naturally occurring compound in three tested cancer cell lines. nih.gov In contrast, racemic (±)-aplicyanin E showed diminished cytotoxic activity when compared to its natural counterpart. nih.gov This suggests that for aplicyanin E, one enantiomer is significantly more active than the other. nih.gov While this does not provide a direct comparison of the enantiomers of this compound itself, it strongly indicates that the spatial arrangement of the substituents on the chiral center of the tetrahydropyrimidine ring plays a crucial role in the bioactivity of this class of compounds.

The differential activity observed in analogues like aplicyanin E underscores the potential for developing more potent and selective agents through the enantioselective synthesis of specific this compound stereoisomers. libretexts.orgnih.gov Further research focusing on the preparation and biological evaluation of the individual (+)- and (-)-enantiomers of this compound is needed to fully elucidate the stereochemical requirements for its cytotoxic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the chemical structure of a series of compounds and their biological activity. These models can be instrumental in predicting the activity of novel compounds and in guiding the design of more potent analogues.

To date, comprehensive QSAR models specifically developed for this compound and its close analogues have not been extensively reported in the scientific literature. However, broader QSAR studies have been conducted on marine indole alkaloids, a class of compounds to which this compound belongs. For example, a 3-D-QSAR study was performed on a series of marine indole alkaloid derivatives to correlate their chemical structures with their antitumor activity against the IGROV1 cell line. nih.gov Such studies typically employ methods like Comparative Molecular Field Analysis (CoMFA) to build models that can help in the design of new and more potent antitumor agents. nih.govresearchgate.net

While these general models provide a foundation for understanding the structure-activity relationships of indole alkaloids, the development of a specific QSAR model for the aplicyanin family would require a dataset of analogues with well-defined structural variations and corresponding biological activity data. Such a model would be invaluable for optimizing the cytotoxic profile of this compound and for the rational design of new anticancer drug candidates based on its scaffold.

Biological Activities and Molecular Mechanisms of Action Pre Clinical Research

In Vitro Antiproliferative Activity against Cancer Cell Lines

Aplicyanin B has demonstrated significant cytotoxic effects against a panel of human tumor cell lines in laboratory settings. nih.gov Its ability to inhibit the growth of various cancer cells highlights its potential as a broad-spectrum antiproliferative compound.

In studies involving the human colorectal carcinoma cell line, HT-29, this compound has shown potent growth-inhibitory activity. nih.gov Research indicates that this compound exhibits a GI₅₀ (concentration for 50% growth inhibition) value of 0.39 μM against HT-29 cells. researchgate.net This demonstrates a significant level of cytotoxicity towards this particular cancer cell line. nih.gov

The antiproliferative effects of this compound have also been evaluated against the human lung carcinoma cell line, A549. nih.gov In these in vitro assays, this compound displayed a GI₅₀ value of 0.66 μM, indicating its ability to inhibit the proliferation of these lung cancer cells. researchgate.net

This compound has been tested for its cytotoxic activity against the MDA-MB-231 human breast adenocarcinoma cell line. nih.gov The compound was found to have a GI₅₀ value of 0.42 μM, signifying its potent antiproliferative effect on this type of breast cancer cell. researchgate.net

| Cell Line | Cancer Type | GI₅₀ (μM) |

| HT-29 | Colorectal Carcinoma | 0.39 |

| A549 | Lung Carcinoma | 0.66 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.42 |

Antimitotic Properties and Cell Cycle Modulation

A key aspect of this compound's anticancer activity lies in its antimitotic properties, which involve the disruption of processes related to cell division. nih.gov

Research has shown that this compound possesses antimitotic activity, with an IC₅₀ value of 1.19 mM for the inhibition of tubulin polymerization. researchgate.net Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a crucial role in forming the mitotic spindle during cell division. nih.govcytoskeleton.com By interfering with tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, which is critical for the proper segregation of chromosomes into daughter cells. nih.govcytoskeleton.com This disruption ultimately leads to a halt in the cell division process.

Apoptosis Induction Mechanisms

Pre-clinical research indicates that this compound can induce apoptosis, a form of programmed cell death, in cancer cells. This process is crucial for its anti-tumor activity. The mechanisms underlying this induction involve the activation of specific cellular signaling pathways.

Analysis of Apoptotic Pathway Activation

Apoptosis can be initiated through two main pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. wikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death. wikipedia.orgthermofisher.com

The intrinsic pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. wikipedia.orgthermofisher.com This, in turn, leads to the formation of the apoptosome and the activation of caspase-9, which then activates executioner caspases like caspase-3. wikipedia.org The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate executioner caspases. wikipedia.orgscielo.org

While the precise apoptotic pathway activated by this compound is still under detailed investigation, its ability to induce apoptosis is a key feature of its cytotoxic effects against cancer cells. frontiersin.org

Differential Effects on Cellular Death Pathways

The cellular response to a compound can vary depending on the cell type and the specific signaling pathways that are active. While this compound is known to induce apoptosis, the specific nuances of its effects on different cell death pathways are an area of ongoing research. For instance, some marine alkaloids have been shown to induce caspase-dependent apoptosis in cancer cells. frontiersin.org The interplay between apoptosis and other cell death mechanisms, such as necrosis or autophagy, in response to this compound treatment is not yet fully elucidated.

Kinase Inhibitory Activities

A significant aspect of this compound's mechanism of action is its ability to inhibit various protein kinases. researchgate.net Protein kinases are enzymes that play a critical role in regulating numerous cellular processes, including cell cycle progression, proliferation, and apoptosis. nih.gov Their dysregulation is a common feature in cancer. mdpi.com

Identification as a Cyclin-Dependent Kinase (CDK) Inhibitory Scaffold

This compound has been identified as a compound built upon a scaffold that exhibits inhibitory activity against cyclin-dependent kinases (CDKs). researchgate.netmdpi.com CDKs are a family of protein kinases that are essential for the regulation of the cell cycle. atlasgeneticsoncology.orgwikipedia.org By inhibiting CDKs, compounds can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. atlasgeneticsoncology.orgwikipedia.org The aplicyanin family of marine alkaloids, to which this compound belongs, is recognized for targeting CDKs as part of their anticancer effect. researchgate.net

The inhibitory effect on CDKs is a key contributor to the antimitotic and cytotoxic activities observed with N-acetylated aplicyanins, including this compound. researchgate.net The structure of this compound, particularly the acetyl group, appears to be important for this activity. mdpi.com

Table 1: Cytotoxic Activity of Aplicyanin Derivatives

| Compound | Key Structural Feature | Cytotoxic Activity |

|---|---|---|

| Aplicyanin A | Lacks acetyl group | No significant cytotoxicity observed at tested concentrations. mdpi.com |

| This compound | Contains acetyl group | Significant cytotoxic activity in the low to sub-µM range. mdpi.com |

| Aplicyanin D | Contains acetyl group | Significant cytotoxic activity in the low to sub-µM range. mdpi.com |

| Aplicyanin F | Contains acetyl group | Significant cytotoxic activity in the low to sub-µM range. mdpi.com |

Modulation of Specific Protein Kinases (e.g., p38 MAP Kinase)

Beyond its effects on CDKs, the broader kinase inhibitory profile of this compound is an area of active investigation. The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. frontiersin.orgmdpi.com The p38 MAPK pathway can be activated by various cellular stressors and plays a complex, often context-dependent, role in cancer. mdpi.com

While direct studies detailing the specific modulation of p38 MAP kinase by this compound are limited, the ability of related marine compounds and other kinase inhibitors to influence this pathway suggests it as a potential area for future research into this compound's mechanism of action. The modulation of the p38 MAPK pathway has been linked to the cellular response to chemotherapeutic agents. nih.govnih.gov

Molecular Interactions and Target Identification

The identification of specific molecular targets is crucial for understanding the therapeutic potential and mechanism of action of a compound. For this compound, its kinase inhibitory activity points towards a primary interaction with the ATP-binding pocket of kinases like CDKs. researchgate.net The structural features of this compound, such as the 5-bromo-indole ring and the acetamide (B32628) group, are likely important for these interactions by affecting electron distribution and providing hydrogen bonding capabilities.

The cytotoxic activity of this compound has been demonstrated against several human tumor cell lines, including breast adenocarcinoma (MDA-MB-231), lung carcinoma (A549), and colorectal carcinoma (HT-29). ub.edu The racemic form of synthetic this compound was found to be as active as the natural compound in these cell lines. ub.eduacs.org

Table 2: Investigated Cell Lines and Effects of this compound

| Cell Line | Cancer Type | Observed Effect of this compound |

|---|---|---|

| MDA-MB-231 | Breast Adenocarcinoma | Cytotoxic and antimitotic activity. researchgate.netub.edu |

| A549 | Lung Carcinoma | Cytotoxic and antimitotic activity. researchgate.netub.edu |

| HT-29 | Colorectal Carcinoma | Cytotoxic and antimitotic activity. researchgate.netub.edu |

| MCF-7 | Breast Cancer | Strong cytotoxic and antimitotic effects. frontiersin.org |

Compound Names

Ligand-Receptor Interaction Studies

The interaction between a ligand, such as a drug molecule, and its biological receptor is a critical event that initiates a cascade of cellular signals, leading to a physiological response. frontiersin.orgnih.gov These interactions are characterized by high affinity and specificity, which dictate the ligand's biological activity. nih.gov The study of these interactions is fundamental to understanding a compound's mechanism of action and for the development of targeted therapies. frontiersin.orgfrontiersin.org

In the context of this compound, while its potent biological effects, such as cytotoxicity against human tumor cell lines, are well-documented, specific studies detailing its direct interaction with a molecular receptor are not extensively described in the available pre-clinical literature. nih.govnih.gov The identification of a specific cell-surface or intracellular receptor for this compound remains a crucial area for future investigation. Elucidating the precise binding site and the kinetics of the ligand-receptor interaction would provide significant insights into the molecular pathways it modulates. arxiv.org

In Silico Molecular Docking Studies of this compound with Potential Biological Targets

In silico molecular docking is a computational technique used in drug discovery to predict how a small molecule (ligand), like this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govpharmajournal.net This method helps to identify potential biological targets and provides insights into the binding affinity and orientation of the ligand within the target's binding pocket. nih.govasianjpr.com The process involves sampling various conformations of the ligand and ranking them using a scoring function to find the most energetically favorable binding mode. nih.gov

To date, specific molecular docking studies detailing the interaction of this compound with potential biological targets have not been published in the reviewed scientific literature. Such studies would be a logical step to hypothesize its mechanism of action. By screening this compound against a library of known cancer-related proteins, researchers could predict which targets it is most likely to inhibit. These in silico predictions would then require experimental validation but could significantly accelerate the identification of its molecular targets and facilitate the design of more potent analogues. nih.gov

Effects on Anti-apoptotic and Proliferative Proteins (e.g., Bcl-2, Cyclin D1)

The regulation of cell proliferation and apoptosis (programmed cell death) is a tightly controlled process, and its dysregulation is a hallmark of cancer. Anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2), prevent cell death, while proliferative proteins, like Cyclin D1, promote cell cycle progression. jcancer.orgmdpi.comnih.gov The expression of Cyclin D1 is crucial for the G1 phase of the cell cycle, and its overexpression can lead to uncontrolled cell division. nih.gov Bcl-2, on the other hand, is a key regulator of the mitochondrial apoptotic pathway, and its inhibition can sensitize cancer cells to death signals. mdpi.comnih.gov

This compound has demonstrated significant antimitotic and cytotoxic activities against a panel of human tumor cell lines, including colon (HT-29), lung (A-549), and breast (MDA-MB-231) cancer cells. nih.govnih.gov These activities inherently suggest that this compound interferes with cell cycle progression and survival pathways. However, the current body of pre-clinical research does not specify the direct effects of this compound on the expression or activity of Bcl-2 or Cyclin D1. While its antimitotic properties point towards a potential interaction with cell cycle components like cyclins, and its cytotoxic effects suggest a role in promoting apoptosis, direct evidence linking this compound to the modulation of Bcl-2 or Cyclin D1 has not yet been established. nih.govnih.govresearchgate.net Future studies are needed to determine if the anticancer activity of this compound is mediated through the downregulation of these key survival and proliferation proteins.

Interactive Data Table: Cytotoxic Activity of this compound and Related Analogues

The following table summarizes the reported cytotoxic activities (IC₅₀ values) of this compound and its related compounds against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |

| This compound | HT-29 (Colon) | Sub-µM range | nih.gov |

| This compound | A-549 (Lung) | Sub-µM range | nih.gov |

| This compound | MDA-MB-231 (Breast) | Sub-µM range | nih.gov |

| (±)-Aplicyanin B | HT-29 (Colon) | Active, comparable to natural | acs.org |

| (±)-Aplicyanin B | A-549 (Lung) | Active, comparable to natural | acs.org |

| (±)-Aplicyanin B | MDA-MB-231 (Breast) | Active, comparable to natural | acs.org |

| Aplicyanin A | HT-29, A-549, MDA-MB-231 | Inactive | nih.govnih.gov |

| (±)-Aplicyanin A | HT-29, A-549, MDA-MB-231 | Active in sub-µM range | acs.org |

| Aplicyanin E | HT-29, A-549, MDA-MB-231 | Weak cytotoxic properties | nih.gov |

| (±)-Aplicyanin E | MDA-MB-231 (Breast) | Active | acs.org |

Advanced Research Methodologies Applied to Aplicyanin B

High-Throughput Screening for Bioactivity Profiling

High-Throughput Screening (HTS) is a cornerstone in the early stages of drug discovery, enabling the rapid assessment of large libraries of chemical compounds for specific biological activities frontiersin.orgbiotechnologia-journal.org. For Aplicyanin B and its analogs, HTS has been instrumental in identifying their cytotoxic and antimitotic effects against various human tumor cell lines. This automated process utilizes microplates, often with hundreds or thousands of wells, in conjunction with robotics and specialized software to efficiently screen compounds frontiersin.orgbiotechnologia-journal.orgbcrj.org.br.

Studies have demonstrated that N-acetylated aplicyanins, including this compound, D, and F, exhibit potent antimitotic and cytotoxic activities. For instance, this compound has shown significant growth inhibition against human tumor cell lines such as HT-29 (colorectal carcinoma), A549 (lung carcinoma), and MDA-MB-231 (breast adenocarcinoma) bcrj.org.bridrblab.netnih.govsciencescholar.usbiorxiv.org. The half-maximal growth inhibitory concentration (GI₅₀) values, indicative of a compound's potency, are typically in the low to sub-micromolar range for these active aplicyanins, highlighting their strong antiproliferative effects bcrj.org.bridrblab.netnih.govsciencescholar.usbiorxiv.org.

Table 1: Cytotoxic Activity (GI₅₀ values in µM) of this compound and Selected Analogs

| Compound | HT-29 (Colorectal Carcinoma) [µM] sciencescholar.us | A549 (Lung Carcinoma) [µM] sciencescholar.us | MDA-MB-231 (Breast Adenocarcinoma) [µM] sciencescholar.us |

| This compound | 0.39 | 0.66 | 0.42 |

| Aplicyanin D | 0.33 | 0.63 | 0.41 |

| Aplicyanin F | 0.47 | 1.31 | 0.81 |

| Aplicyanin E | 7.96 | 8.70 | 7.96 |

| (±)-Aplicyanin A | 0.27 | 0.11 | 0.27 |

| (±)-Aplicyanin B | 0.98 | 0.51 | 0.33 |

These HTS results are crucial for identifying lead compounds and guiding further optimization in the drug discovery pipeline bcrj.org.br.

Advanced Spectroscopic Methods for Mechanistic Studies

Advanced spectroscopic methods are indispensable for the structural elucidation and mechanistic studies of complex natural products like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about molecular structure, connectivity, and dynamics researchgate.netnih.govwikipedia.org.

For this compound and its synthetic analogs, detailed spectroscopic analyses, including ¹H and ¹³C NMR spectra, have been pivotal in confirming their chemical structures and stereochemistry ajol.infoirbbarcelona.org. High-Resolution Mass Spectrometry (HRMS) is also routinely employed to determine the precise molecular formula, providing critical information on elemental composition researchgate.netirbbarcelona.org. These methods are essential not only for verifying the identity of isolated natural products but also for characterizing newly synthesized derivatives and understanding the impact of structural modifications on their properties. The comprehensive spectroscopic data helps researchers confirm the success of synthetic pathways and provides insights into the molecular features that contribute to the observed biological activities.

Computational Approaches in Drug Discovery and Mechanistic Elucidation

Computational approaches, collectively known as Computer-Aided Drug Design (CADD), have become integral to modern drug discovery by offering cost-effective and time-efficient strategies for identifying and optimizing potential drug candidates sciencescholar.usdovepress.commdpi.com. For compounds like this compound, with known bioactivities, these in silico methods can provide profound insights into their molecular interactions and guide the design of more potent and selective analogs.

Molecular Dynamics (MD) simulations are powerful computational tools used to analyze the physical movements of atoms and molecules over time ub.edunih.govresearchgate.net. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic "evolution" of the system, revealing conformational changes, protein-ligand interactions, and stability ub.edunih.govwikipedia.orgmdpi.com.

While specific MD studies focusing solely on this compound were not detailed in the provided search results, MD simulations are widely applied to marine natural products with known biological activity, such as Aplicyanin A ub.edu. For this compound, MD simulations could be employed to:

Elucidate binding mechanisms : Given this compound's antimitotic activity and its role as a kinase inhibitor researchgate.net, MD simulations could model its interaction with target proteins (e.g., CDKs, tubulin) at an atomic level. This would help understand the specific residues involved in binding, the stability of the ligand-protein complex, and the conformational changes induced upon binding.

Explore structural dynamics : MD can reveal the flexibility and preferred conformations of this compound in different environments (e.g., aqueous solution, membrane-bound proteins), which is crucial for understanding its pharmacodynamics.

Predict binding affinities : Although challenging, MD simulations can contribute to calculating the free energy of binding for this compound to its targets, aiding in lead optimization cyprusjmedsci.com.

These simulations complement experimental data by providing a dynamic view that static structures cannot offer, thus enhancing the understanding of this compound's mechanism of action.

Virtual Screening (VS) is a computational technique used to identify potential drug candidates from large chemical libraries by predicting their binding to a target or their similarity to known active compounds wikipedia.orgnih.gov. When the three-dimensional structure of a biological target is unknown or difficult to obtain, Ligand-Based Virtual Screening (LBVS) becomes particularly valuable .

Given the established cytotoxic and antimitotic activities of this compound and its analogs, LBVS approaches would be highly relevant. This methodology operates on the principle that molecules with similar structures tend to exhibit similar biological properties. For this compound, LBVS could involve:

Similarity searching : Using the known active structure of this compound as a query to search chemical databases for compounds with high structural or physicochemical similarity. This can lead to the discovery of novel scaffolds with similar activities.

Pharmacophore modeling : Developing a pharmacophore model based on the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) of this compound and its active analogs that are crucial for their biological activity. This model can then be used to screen large virtual libraries for compounds possessing these key features.

Quantitative Structure-Activity Relationship (QSAR) studies : Building predictive models that correlate the chemical structure of this compound and its derivatives with their observed biological activities (e.g., GI₅₀ values). These models can then be used to predict the activity of new, unsynthesized analogs, guiding synthetic efforts.

These in silico methods streamline the drug discovery process by prioritizing compounds most likely to be active, thereby reducing the need for extensive experimental screening wikipedia.org.

Microplate Immunoassays for Biological Activity Assessment

Microplate immunoassays are sensitive and specific analytical techniques widely used in biological research and drug discovery for detecting and quantifying biological molecules. These assays leverage the highly specific binding between antibodies and antigens, typically performed in multi-well plates (e.g., 96-well or 384-well formats) for high-throughput analysis.

For this compound and related compounds, microplate immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), have been employed to assess their antimitotic activity ajol.infoidrblab.net. The antimitotic activity of aplicyanins, which involves interference with cell division, can be quantified by measuring specific markers or cellular components related to mitosis using ELISA. This allows researchers to determine the potency of this compound in disrupting the cell cycle, complementing the cytotoxicity data obtained from cell viability assays. The use of microplate formats ensures efficiency and reproducibility in evaluating the biological impact of this compound across various experimental conditions.

Future Research Directions and Unexplored Avenues for Aplicyanin B

Biosynthetic Pathway Elucidation

A fundamental gap in our knowledge of Aplicyanin B lies in its natural synthesis. Understanding how the marine tunicate Aplidium cyaneum constructs this molecule is a primary objective for future research. uq.edu.au Elucidating this pathway will not only provide profound insights into marine natural product biosynthesis but could also pave the way for bio-inspired synthetic strategies.

Identification of Biosynthetic Precursors

The biogenetic origin of this compound is hypothesized to involve a series of complex reactions. It is suggested that the molecule could be formed from the enzymatic Diels-Alder cycloaddition of two molecules of aplysinopsin. mdpi.com These aplysinopsin units are likely derived from the amino acid tryptophan and guanidine (B92328). mdpi.com However, this proposed pathway requires empirical validation. Future research will need to employ isotopic labeling studies to trace the incorporation of putative precursors like tryptophan and guanidine into the this compound scaffold. Identifying these foundational building blocks is the first step in piecing together the complete biosynthetic puzzle. psu.edu

Enzymatic Mechanisms Involved in this compound Formation

The conversion of simple precursors into the complex structure of this compound is orchestrated by a suite of specialized enzymes. A key area of future investigation will be the identification and characterization of these biocatalysts. fraunhofer.de This includes isolating the enzymes responsible for the proposed Diels-Alder reaction, as well as any subsequent modifying enzymes that introduce features like the acetyl group, which is crucial for its cytotoxic activity. mdpi.com The discovery of new halogenating enzymes and methyltransferases involved in similar marine natural product biosyntheses suggests that novel enzymatic machinery awaits discovery in the this compound pathway. mdpi.com Understanding these enzymatic mechanisms at a molecular level will be essential for harnessing them for biotechnological applications. britannica.comnews-medical.net

Expanding the Scope of Biological Target Identification

While initial studies have highlighted the cytotoxic and antimitotic properties of this compound, the full spectrum of its biological targets remains largely unexplored. mdpi.com Future research should move beyond broad cytotoxicity screenings to pinpoint the specific molecular pathways and protein targets with which this compound interacts. Modern approaches like chemoproteomics can be employed to identify the direct binding partners of this compound within the cell, offering a more nuanced understanding of its mechanism of action. frontiersin.org Integrating genomics, functional genomics, and artificial intelligence can further accelerate the identification and validation of novel therapeutic targets. astrazeneca.comardigen.com Expanding the knowledge of its biological targets could reveal new therapeutic applications for this potent molecule. nih.gov

Development of Novel Analytical Methods for Trace Detection

The ability to detect and quantify trace amounts of this compound in complex biological and environmental samples is crucial for both biosynthetic studies and pharmacological research. Current analytical methods may have limitations in terms of sensitivity and selectivity. researchgate.net Therefore, a significant avenue for future research is the development of novel analytical techniques. This could involve creating highly specific sensors or employing advanced mass spectrometry techniques like Total Reflection X-ray Fluorescence (TXRF) or Laser-Induced Breakdown Spectroscopy combined with Laser-Induced Fluorescence (LIBS-LIF), which have shown promise in detecting other trace substances. mdpi.comnih.govspectroscopyonline.com The goal is to develop methods that are not only more sensitive and efficient but also align with the principles of green chemistry. mdpi.com

Sustainable Production Strategies for this compound and Analogues

The limited availability of this compound from its natural source necessitates the development of sustainable and scalable production methods. This is a critical step for enabling extensive preclinical and clinical evaluation.

Biotechnological Approaches (e.g., Heterologous Expression)

The development of biotechnological methods for the production of this compound represents a significant and largely unexplored research frontier. Currently, the production of this compound relies on complex multi-step total chemical synthesis. While successful in providing initial quantities for research, this approach is often not scalable or economically viable for large-scale production. Heterologous expression, a powerful technique in biotechnology, offers a promising alternative.

Heterologous expression involves the transfer of the genetic blueprint—the biosynthetic gene cluster (BGC)—responsible for producing a natural product from its native organism into a more tractable host. This host, often a bacterium like Escherichia coli or a fungus like Aspergillus nidulans or Saccharomyces cerevisiae, can then be cultured under controlled conditions to produce the desired compound.

However, a significant hurdle for applying this technique to this compound is the current lack of knowledge regarding its natural biosynthesis. The biosynthetic gene cluster encoding the enzymes responsible for constructing the unique bromoindole and tetrahydropyrimidine (B8763341) moieties of this compound has not yet been identified. The original source of aplicyanins is the Antarctic tunicate Aplidium cyaneum, but it is possible that the true producer is a symbiotic microorganism residing within the tunicate.

Future research should prioritize the following steps to enable the heterologous expression of this compound:

Identification of the Producer and Biosynthetic Gene Cluster: The first and most critical step is to identify the organism that synthesizes aplicyanins and to sequence its genome to locate the corresponding BGC. This will likely involve metagenomic analysis of the tunicate and its associated microbial community.

Characterization of Biosynthetic Enzymes: Once the BGC is identified, the function of each gene and the enzyme it encodes must be determined. This will reveal the specific biochemical reactions involved in constructing the this compound molecule from precursor metabolites. Based on the structure of this compound, this pathway is predicted to involve a halogenase for the bromination of an indole (B1671886) precursor and a series of enzymes to form the tetrahydropyrimidine ring.

Heterologous Host Selection and Pathway Reconstruction: An appropriate heterologous host must be selected. The choice of host depends on factors such as the complexity of the biosynthetic pathway and the potential for post-translational modifications. The identified BGC would then be cloned and introduced into the chosen host.

Optimization of Production: Once heterologous expression is achieved, the production yield of this compound would need to be optimized. This can involve metabolic engineering of the host strain to increase the supply of precursor molecules, codon optimization of the biosynthetic genes for the host, and optimization of fermentation conditions.

Successful heterologous expression of this compound would not only provide a sustainable and scalable source of this promising compound but also open up avenues for generating novel analogues through combinatorial biosynthesis and metabolic engineering. By manipulating the biosynthetic pathway, it may be possible to create derivatives of this compound with improved potency, selectivity, or pharmacokinetic properties.

Table of Potential Host Organisms for Heterologous Expression of Marine Natural Products

| Host Organism | Advantages | Potential Challenges for this compound Production |

| Escherichia coli | - Fast growth rate- Well-established genetic tools- High-density fermentation is possible | - Lack of post-translational modifications often required for eukaryotic genes- Potential for protein misfolding and inclusion body formation- May lack necessary precursors for complex natural products |

| Saccharomyces cerevisiae | - Eukaryotic host, capable of post-translational modifications- Well-characterized genetics and metabolic pathways- Generally Recognized as Safe (GRAS) status | - May have lower production yields compared to bacteria- Complex pathways may require significant metabolic engineering |

| Aspergillus species (e.g., A. nidulans, A. oryzae) | - Known producers of a wide range of secondary metabolites- Capable of complex post-translational modifications- Established systems for heterologous expression of fungal pathways | - Slower growth compared to bacteria- Genetic manipulation can be more challenging than in E. coli or yeast |

| Streptomyces species | - Prolific producers of diverse bioactive secondary metabolites- Possess many of the necessary precursor pathways for complex natural products | - Slower growth and more complex genetics than E. coli- Can be difficult to genetically manipulate |

Q & A

Q. How should researchers respond to peer critiques about insufficient characterization of this compound in a manuscript?

- Methodological Answer : Provide supplemental data (e.g., HRMS, 2D NMR correlations) in revised submissions. If data are unavailable, justify with methodological constraints and propose alternative validation (e.g., independent lab replication). Cite recent studies with analogous characterization protocols to contextualize limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.